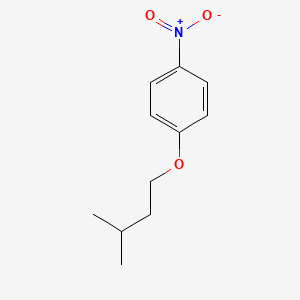
4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde
Vue d'ensemble
Description
4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 3-chloro group and a 2,3-dihydroxy-propoxy side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde.
Formation of the Propoxy Side Chain: The 2,3-dihydroxy-propoxy group can be introduced via a nucleophilic substitution reaction using an appropriate diol and a base.
Reaction Conditions: Typical conditions might include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 4-(2,3-dihydroxy-propoxy)-3-chlorobenzoic acid.
Reduction: 4-(2,3-dihydroxy-propoxy)-3-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell walls or enzymes, disrupting their function and leading to cell death. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,3-dihydroxy-propoxy)-benzaldehyde: Lacks the chloro group, which might affect its reactivity and biological activity.
3-chloro-4-hydroxybenzaldehyde: Lacks the propoxy side chain, which could influence its solubility and interaction with biological targets.
Uniqueness
4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde is unique due to the presence of both the chloro group and the 2,3-dihydroxy-propoxy side chain. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11ClO4 |
|---|---|
Poids moléculaire |
230.64 g/mol |
Nom IUPAC |
3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde |
InChI |
InChI=1S/C10H11ClO4/c11-9-3-7(4-12)1-2-10(9)15-6-8(14)5-13/h1-4,8,13-14H,5-6H2 |
Clé InChI |
LGBCRCZEDRZSDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)Cl)OCC(CO)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aR,6S,6aR)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B8703359.png)





![1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B8703404.png)
![1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine](/img/structure/B8703410.png)


![N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B8703442.png)



